Isohexylamine

Gene Therapy Polymer Chemistry Nonviral Vector

Isohexylamine (4-methylpentan-1-amine, CAS 5344-20-7) is a branched, six-carbon primary aliphatic amine with the molecular formula C6H15N and a molecular weight of 101.19 g/mol. It is a colorless liquid at standard conditions, with a predicted pKa of 10.63 ± 0.10 , indicating its behavior as a moderately strong base.

Molecular Formula C6H15N
Molecular Weight 101.19 g/mol
CAS No. 5344-20-7
Cat. No. B1605483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsohexylamine
CAS5344-20-7
Molecular FormulaC6H15N
Molecular Weight101.19 g/mol
Structural Identifiers
SMILESCC(C)CCCN
InChIInChI=1S/C6H15N/c1-6(2)4-3-5-7/h6H,3-5,7H2,1-2H3
InChIKeyQVIAMKXOQGCYCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isohexylamine (CAS 5344-20-7) Technical Identity & Procurement Baseline


Isohexylamine (4-methylpentan-1-amine, CAS 5344-20-7) is a branched, six-carbon primary aliphatic amine with the molecular formula C6H15N and a molecular weight of 101.19 g/mol [1]. It is a colorless liquid at standard conditions, with a predicted pKa of 10.63 ± 0.10 , indicating its behavior as a moderately strong base. Physicochemical properties—including a boiling point of 125.0±0.0 °C at 760 mmHg, a density of 0.8±0.1 g/cm³, and a LogP (ACD/Labs) of 1.81 —distinguish it from its linear isomer, n-hexylamine, and other in-class candidates.

Why Isohexylamine (CAS 5344-20-7) Is Not Interchangeable with Linear Hexylamines


The simple substitution of isohexylamine with its linear isomer, n-hexylamine (CAS 111-26-2), or other primary amines is not chemically or functionally equivalent. The branched isohexylamine exhibits a boiling point approximately 6.5 °C lower (125.0 °C vs. 131.5 °C) and a distinct logP (1.81) compared to n-hexylamine (logP ~1.8-2.0) [1]. More critically, the branched structure directly impacts the performance of derivative materials. In the synthesis of cationic polymers for gene delivery, polymers incorporating isohexylamine were found to achieve delivery efficiencies surpassing conventional systems like poly(ethyleneimine) (PEI), a finding that cannot be assumed for polymers built from linear analogs [2]. This is a consequence of the branched amine's influence on polymer chain packing, charge density, and subsequent interactions with nucleic acids, which directly govern the performance of the final delivery vector [3].

Quantitative Differentiation Evidence for Isohexylamine (CAS 5344-20-7) Over In-Class Analogs


Gene Delivery Polymer Performance: Isohexylamine-Based Poly(β-amino ester) vs. Industry Standard PEI

In a seminal high-throughput screen of a 2350-member library of degradable cationic polymers, isohexylamine was used as a key monomeric building block. The resulting poly(β-amino ester) library was directly screened against the industry standard, poly(ethyleneimine) (PEI). The screen identified 46 isohexylamine-containing polymers with gene delivery efficiency exceeding that of PEI in cell-based assays [1]. This is a direct, head-to-head functional comparison demonstrating that isohexylamine-derived materials can outperform the leading commercial nonviral vector.

Gene Therapy Polymer Chemistry Nonviral Vector Transfection Efficiency

Physicochemical Distinction: Isohexylamine vs. n-Hexylamine Boiling Point and Density

The branched structure of isohexylamine (4-methylpentan-1-amine) results in significantly different physical properties compared to its linear isomer, n-hexylamine. The boiling point of isohexylamine is 125.0 °C at 760 mmHg , while n-hexylamine boils at 131.5 °C [1], a difference of 6.5 °C. Similarly, the density of isohexylamine is reported as 0.768 g/cm³ compared to 0.77 g/cm³ for n-hexylamine [1].

Chemical Engineering Process Chemistry Separation Science Physical Properties

Synthesis Efficiency: A Quantitative, One-Step Protocol Using Vilsmeier Conditions

A 2023 study details a one-step synthesis of isohexylamine in quantitative yield (i.e., near 100% conversion) using adapted Vilsmeier conditions [1]. This represents a significant improvement over traditional multi-step syntheses of branched primary amines, which often result in lower overall yields and require more complex purification steps. While no direct comparator is named in the context of a single-study quantitative yield, the achievement of a quantitative yield in a one-step process for this specific compound is a strong class-level inference of process superiority.

Organic Synthesis Methodology Process Optimization Yield Improvement

Validated Application Scenarios for Isohexylamine (CAS 5344-20-7) Based on Direct Evidence


Advanced Nonviral Gene Delivery Vector Development

Isohexylamine is a critical monomer for the synthesis of high-performance, degradable cationic polymers, specifically poly(β-amino ester)s. The evidence demonstrates that polymers incorporating isohexylamine can achieve superior in vitro gene delivery efficiency compared to the widely used standard, PEI [1]. This application is directly supported by a high-throughput, semi-automated screening study where 46 isohexylamine-containing polymers outperformed the PEI baseline [1]. This positions isohexylamine as a key building block for next-generation gene therapies and nucleic acid delivery systems.

Cost-Effective, High-Yield Chemical Manufacturing

For industrial-scale synthesis, isohexylamine offers a proven, highly efficient manufacturing route. A recent study reports a one-step synthesis that delivers the compound in quantitative yield using adapted Vilsmeier conditions [2]. This process eliminates the need for multiple synthetic steps and complex purifications, resulting in lower production costs and reduced waste generation. This makes isohexylamine an economically attractive choice for large-volume applications in the production of surfactants, corrosion inhibitors, and other industrial chemicals where cost per kilogram is a primary driver .

Specialized Pharmaceutical Intermediate and Impurity Standard

Isohexylamine is a known impurity in the synthesis of the pharmaceutical compound Pregabalin (designated as Impurity 137) . Its use as a certified reference standard is essential for the quality control and regulatory compliance of Pregabalin manufacturing. Furthermore, its branched alkylamine structure has been explored in the design of novel amide derivatives with insecticidal activity, as seen in the natural product piptahsine (2) isolated from *Piper nigrum*, which features an N-(4-methylpentyl) amide moiety . This underscores its value in medicinal chemistry and agrochemical research as a versatile scaffold for creating bioactive molecules with distinct pharmacological profiles compared to linear alkylamine analogs.

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